Boc-Biocytin

Descripción general

Descripción

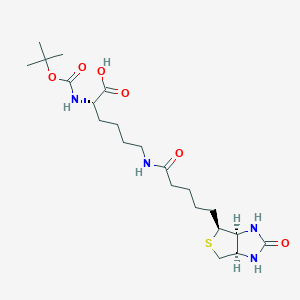

Boc-Biocytin, also known as Nα-Boc-Nε-biotinyl-L-lysine, is a derivative of biotin (vitamin B7) and lysine. It is a biotinylated compound where the biotin moiety is attached to the lysine residue, which is further protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in biochemical and molecular biology research due to its ability to bind strongly to avidin and streptavidin, making it useful for labeling and detection purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Biocytin typically involves the following steps:

Protection of Lysine: The amino group of lysine is protected using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Biotinylation: The protected lysine is then reacted with biotin in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the biotinylated product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Biocytin undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA), yielding the free amine form of biocytin.

Amide Bond Formation: The carboxylic group of this compound can react with primary amines to form stable amide bonds, making it useful for conjugation reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used for amide bond formation.

Major Products Formed:

Free Biocytin: Obtained after deprotection of the Boc group.

Biocytin Conjugates: Formed through amide bond formation with various primary amines.

Aplicaciones Científicas De Investigación

Biomedical Research

Boc-Biocytin in Drug Delivery Systems

This compound is utilized in drug delivery systems as a targeting agent due to its high affinity for biotin-binding proteins such as avidin and streptavidin. These properties enable the conjugation of therapeutic agents to cell surfaces, enhancing targeted delivery and reducing off-target effects. Research has demonstrated that this compound can improve the efficacy of chemotherapeutic agents by facilitating their delivery to specific tissues, particularly in cancer therapy .

Case Study: Targeted Cancer Therapy

In a study involving breast cancer models, this compound was conjugated with doxorubicin. The results indicated a significant increase in tumor uptake compared to non-targeted controls, leading to enhanced therapeutic effects and reduced systemic toxicity .

Neuroscience

Neuronal Tracing with this compound

This compound is employed as a tracer in neuroanatomical studies. Its ability to label neurons allows researchers to map neural circuits effectively. The compound is often used in conjunction with immunohistochemical techniques to visualize neuronal morphology and connectivity.

Case Study: Mapping Cortical Neurons

A study utilized this compound for tracing pyramidal neurons in the neocortex of rodents. The findings revealed intricate details about the connectivity patterns within cortical layers, contributing to the understanding of neural circuit organization and function .

Bioengineering Applications

Organic Bioelectronics

This compound plays a role in organic bioelectronics, particularly in the development of biosensors. Its integration into organic thin-film transistors (OTFTs) allows for the detection of biotin-binding events, which can be pivotal for diagnosing diseases that involve protein aggregation .

Case Study: Biosensor Development

Research demonstrated that OTFTs incorporating this compound exhibited significant changes in electrical properties upon exposure to biotin. This sensitivity enables the development of biosensors capable of detecting low concentrations of biomolecules, which is crucial for early disease diagnosis .

Comparative Data Table

Mecanismo De Acción

Boc-Biocytin exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is utilized in various biochemical assays and detection methods. The Boc group serves as a protective group during synthesis and can be removed to expose the reactive amine group of biocytin for further conjugation reactions .

Comparación Con Compuestos Similares

Biocytin: The unprotected form of Boc-Biocytin, lacking the Boc group.

Biotin: The parent compound, which is a water-soluble B-complex vitamin.

Biotinylated Compounds: Various derivatives of biotin used for labeling and detection purposes.

Uniqueness of this compound: this compound is unique due to its dual functionality: the biotin moiety allows for strong binding to avidin and streptavidin, while the Boc group provides protection during synthesis and can be removed to expose the reactive amine group. This makes this compound a versatile tool in biochemical and molecular biology research .

Actividad Biológica

Boc-Biocytin, a modified form of biocytin, has garnered attention in the field of neuroscience and molecular biology due to its enhanced stability and utility as a neuroanatomical tracer. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and comparative studies with conventional biocytin.

Overview of this compound

This compound is a derivative of biocytin that incorporates a Boc (tert-butyloxycarbonyl) protecting group on the lysine moiety. This modification increases the compound's resistance to enzymatic degradation, particularly by biotinidase, which is crucial for its application in long-term neuronal tracing studies.

The primary mechanism through which this compound operates involves its uptake by neurons following iontophoretic injection. Once inside the neuronal cells, it can be transported along axons, allowing for visualization of neuronal pathways. The stability conferred by the Boc modification enhances the retention of the compound within the neuronal structures over extended periods.

Comparative Stability and Efficacy

Recent studies have demonstrated that this compound exhibits significantly greater stability compared to conventional biocytin. In experiments involving Sprague-Dawley rats , this compound was shown to maintain its integrity and staining capacity for up to 96 hours post-injection, while traditional biocytin displayed considerable degradation within the same timeframe .

Table 1: Stability Comparison of this compound and Conventional Biocytin

| Compound | Stability (hours) | Neuronal Uptake | Staining Intensity |

|---|---|---|---|

| This compound | 96 | High | High |

| Conventional Biocytin | 24 | Moderate | Low |

Case Studies and Research Findings

- Neuronal Tract Tracing : A study highlighted the use of this compound in mapping neuronal circuits. The compound allowed researchers to trace axonal projections more effectively than conventional tracers, revealing intricate details about neuronal connectivity in the rat motor cortex .

- In Vivo Experiments : In a series of in vivo experiments, rats injected with this compound showed robust labeling of distant neuronal fibers after 96 hours, which was not observed with standard biocytin. This indicates that this compound could serve as a more reliable tool for long-term studies in neuroanatomy .

- Histological Analysis : Histological evaluations confirmed that this compound provided clearer and more detailed images of neuronal structures compared to traditional methods. Enhanced staining intensity correlated with improved visualization of dendritic and axonal morphology .

Propiedades

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-JKQORVJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583398 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62062-43-5 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.